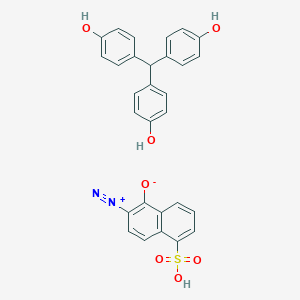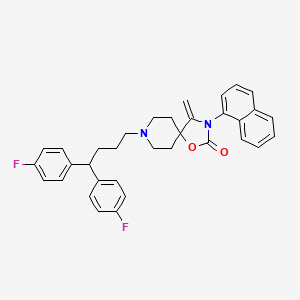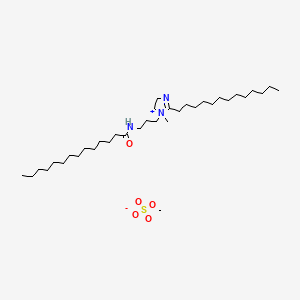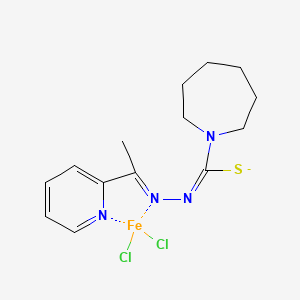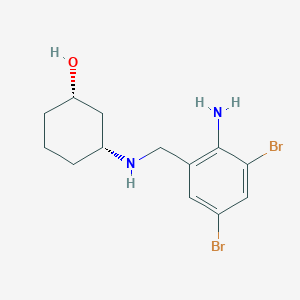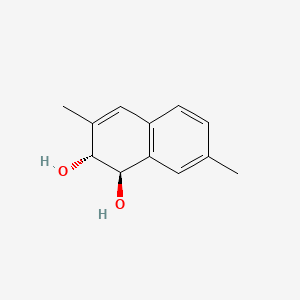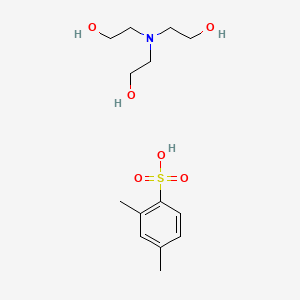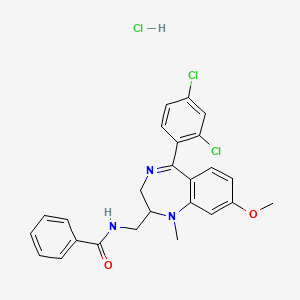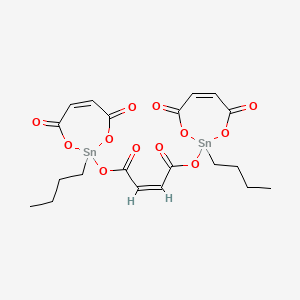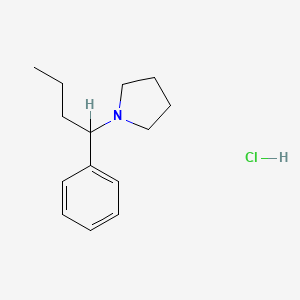
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a hydroxyphenyl group and a piperidinol moiety
Métodos De Preparación
The synthesis of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the pyridazine intermediate.
Formation of the Piperidinol Moiety: The final step involves the formation of the piperidinol moiety through a reductive amination reaction, where a piperidine derivative is reacted with the pyridazine-hydroxyphenyl intermediate under reducing conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form a dihydropyridazine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Aplicaciones Científicas De Investigación
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the pyridazine ring can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol can be compared with other similar compounds, such as:
2-Hydroxyphenylpyridazine: Lacks the piperidinol moiety, which may result in different biological activities and chemical reactivity.
4-Piperidinolpyridazine: Lacks the hydroxyphenyl group, which may affect its ability to interact with biological targets.
Hydroxyphenylpiperidine: Lacks the pyridazine ring, which may result in different pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
93182-04-8 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
1-[6-(2-hydroxyphenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H17N3O2/c19-11-7-9-18(10-8-11)15-6-5-13(16-17-15)12-3-1-2-4-14(12)20/h1-6,11,19-20H,7-10H2 |
Clave InChI |
JGYLUGJSFWBSGA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


